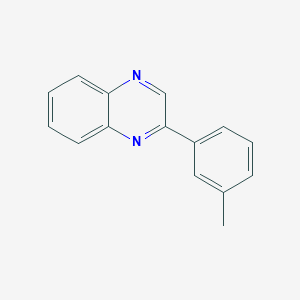
2-(m-Tolyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Tolyl)quinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a quinoxaline core with a methyl-substituted phenyl group (m-tolyl) attached to the second position of the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. For example, the reaction of 1,2-diaminobenzene with m-tolualdehyde under acidic conditions can yield this compound. Another method involves the cyclization of o-phenylenediamine with m-tolylglyoxal in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often involves scalable and efficient methods. One such method is the acid-catalyzed condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds in the presence of catalysts like molecular iodine or cerium ammonium nitrate. These reactions can be carried out under reflux conditions in solvents such as ethanol or acetic acid .
化学反应分析
Types of Reactions
2-(m-Tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: Oxidation of quinoxalines can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学研究应用
2-(m-Tolyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of organic semiconductors, dyes, and electroluminescent materials.
作用机制
The mechanism of action of 2-(m-Tolyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with different pharmacological properties.
Phthalazine: Another isomer with distinct chemical behavior and applications.
Uniqueness
2-(m-Tolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the m-tolyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
属性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)15-10-16-13-7-2-3-8-14(13)17-15/h2-10H,1H3 |
InChI 键 |
MZHYIKYBJOJGLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


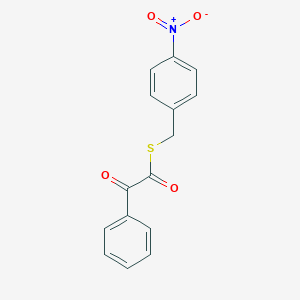
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
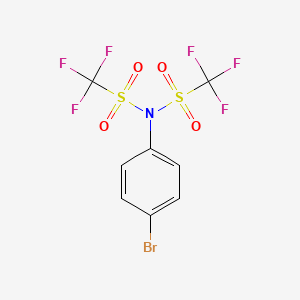

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)

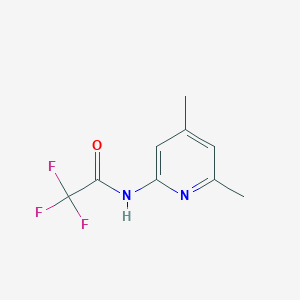
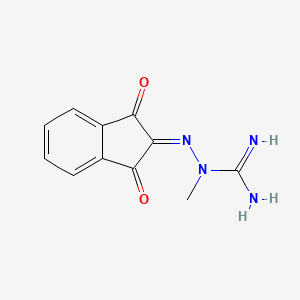
![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)
![Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide](/img/structure/B12839880.png)
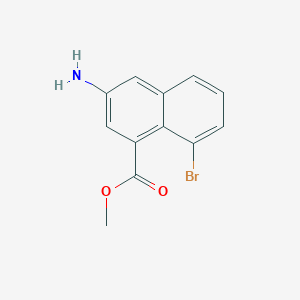
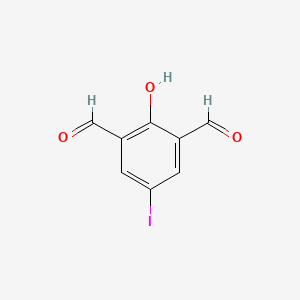

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
